molecular formula C29H54N6O6 B11643865 3-[3-(Dipropylamino)-2-hydroxypropyl]-1-({3-[3-(dipropylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione

3-[3-(Dipropylamino)-2-hydroxypropyl]-1-({3-[3-(dipropylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B11643865
M. Wt: 582.8 g/mol
InChI Key: CAYUBHBMCOYMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[3-(Dipropylamino)-2-hydroxypropyl]-1-({3-[3-(dipropylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione” is a complex organic compound that features multiple functional groups, including amino, hydroxy, and imidazolidine dione groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the imidazolidine dione core and subsequent functionalization with dipropylamino and hydroxypropyl groups. Typical reaction conditions might include:

    Formation of the imidazolidine dione core: This could involve the reaction of a diamine with a diketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound could be oxidized to form ketones or aldehydes.

    Reduction: The imidazolidine dione core could potentially be reduced to form imidazolidine.

    Substitution: The amino groups could undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Alkyl halides or sulfonates might be used as electrophiles in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it might mimic or block the natural ligand.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(Dipropylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione: A simpler analog without the additional imidazolidine dione moiety.

    3-[3-(Dipropylamino)-2-hydroxypropyl]-1-methyl-5,5-dimethylimidazolidine-2,4-dione: A similar compound with a methyl group instead of the more complex substituent.

Uniqueness

The unique structure of “3-[3-(Dipropylamino)-2-hydroxypropyl]-1-({3-[3-(dipropylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione” might confer unique biological activities or chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C29H54N6O6

Molecular Weight

582.8 g/mol

IUPAC Name

3-[3-(dipropylamino)-2-hydroxypropyl]-1-[[3-[3-(dipropylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]methyl]-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C29H54N6O6/c1-9-13-30(14-10-2)17-22(36)19-32-24(38)28(5,6)34(26(32)40)21-35-27(41)33(25(39)29(35,7)8)20-23(37)18-31(15-11-3)16-12-4/h22-23,36-37H,9-21H2,1-8H3

InChI Key

CAYUBHBMCOYMMJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(CN1C(=O)C(N(C1=O)CN2C(=O)N(C(=O)C2(C)C)CC(CN(CCC)CCC)O)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.